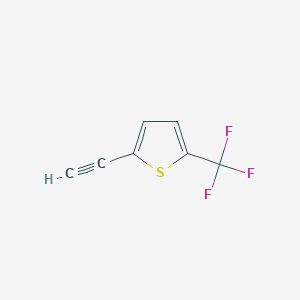
2-Ethynyl-5-(trifluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-(trifluoromethyl)thiophene is a heterocyclic compound characterized by the presence of a thiophene ring substituted with an ethynyl group at the 2-position and a trifluoromethyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(trifluoromethyl)thiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carbonyl-containing thiophene derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-(trifluoromethyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and materials science .
Comparación Con Compuestos Similares
2-Ethynylthiophene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)thiophene:
2-(Trifluoromethyl)thiophene: Similar structure but with the trifluoromethyl group at the 2-position instead of the 5-position.
Uniqueness: 2-Ethynyl-5-(trifluoromethyl)thiophene is unique due to the combination of the ethynyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Propiedades
Número CAS |
128009-34-7 |
|---|---|
Fórmula molecular |
C7H3F3S |
Peso molecular |
176.16 g/mol |
Nombre IUPAC |
2-ethynyl-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C7H3F3S/c1-2-5-3-4-6(11-5)7(8,9)10/h1,3-4H |
Clave InChI |
XZBLWVVVUBTLLB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(S1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
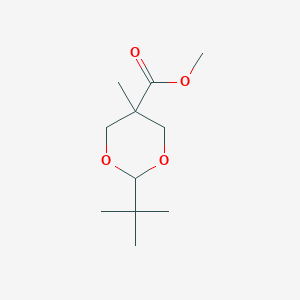
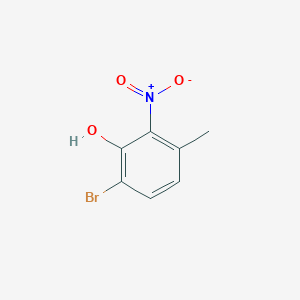
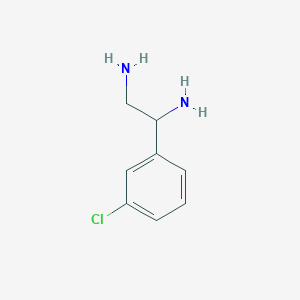
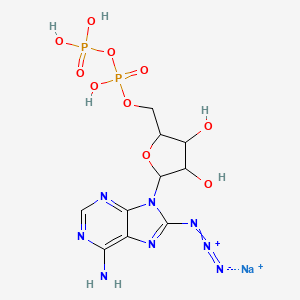
![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
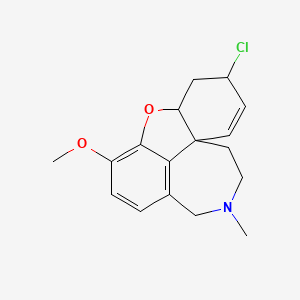
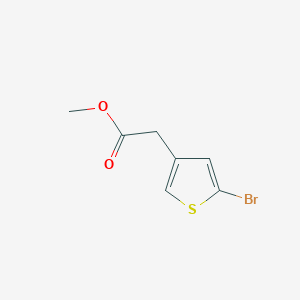
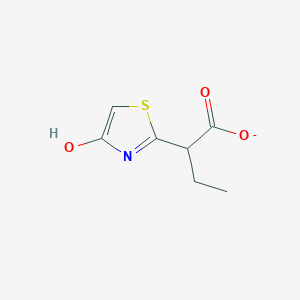

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

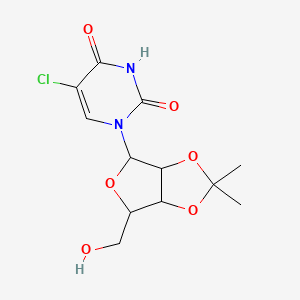
![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)
